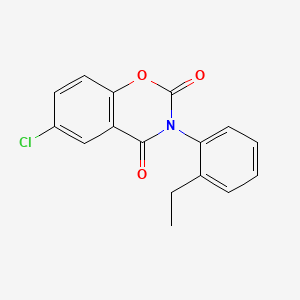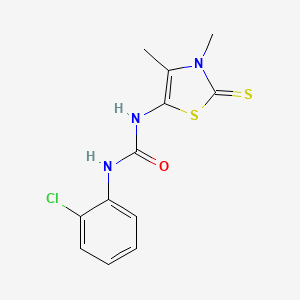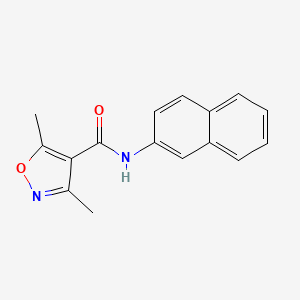
N-(1-phenyl-1H-benzimidazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide and its derivatives often involves multi-step chemical reactions. For instance, a novel compound was synthesized by reacting 5-{[2-(phenoxymethyl)-benzimidazol-1-yl]methyl}-2-thiol-1,3,4-oxadiazole with N-phenyl-2-chloro-acetamide, leading to the formation of a compound with significant aromatic amide presence, as indicated by its NMR study (Li Ying-jun, 2012). Additionally, another synthesis route involves creating benzimidazole-5-carboxylic acid alkyl ester derivatives carrying amide groups, showing potent antibacterial activities (S. Ozden et al., 2005).
Molecular Structure Analysis
The molecular structure of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as NMR, FTIR, MS, and elemental analysis are commonly used for structural determination. For example, the determination of pKa values of newly synthesized acetamide derivatives revealed insights into their protonation states and structural stability, highlighting the role of nitrogen atoms in their molecular framework (M. Duran, M. Canbaz, 2013).
Chemical Reactions and Properties
The chemical reactivity of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide derivatives involves interactions with various reagents under different conditions to form new compounds with potential biological activities. These reactions include the formation of novel N-substituted phenyl acetamide benzimidazole derivatives, demonstrating significant antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA) (S. Chaudhari et al., 2020).
Physical Properties Analysis
The physical properties of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and can affect their application in various fields. For instance, the crystal structure of a related compound was determined through X-ray diffractometric data, providing insights into its stability and potential for pharmaceutical applications (T. Banerjee et al., 1991).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, play a crucial role in the application of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide derivatives. These properties are essential for designing compounds with specific biological activities or chemical functionalities. The synthesis of N-substituted benzimidazoles highlighted their promising role as MRSA inhibitors, emphasizing the importance of structural modifications to enhance antibacterial activity (S. Chaudhari et al., 2020).
Direcciones Futuras
The future research directions for “N-(1-phenyl-1H-benzimidazol-5-yl)acetamide” and other benzimidazole derivatives could include further exploration of their biological activities and potential therapeutic applications. Given their diverse biological activities, benzimidazole derivatives have immense potential to be investigated for newer therapeutic possibilities .
Propiedades
IUPAC Name |
N-(1-phenylbenzimidazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11(19)17-12-7-8-15-14(9-12)16-10-18(15)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXBUVMJJWDAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-phenyl-1H-benzimidazol-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-phenyl-5-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5630721.png)

![N-(4-acetylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5630733.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5630737.png)
![2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5630742.png)
![(4-tert-butylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5630750.png)

![N-[4-(dimethylamino)phenyl]-2-methyl-5-phenyl-3-furamide](/img/structure/B5630764.png)
![7-(2,3-dimethoxybenzyl)-2-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5630771.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-2-pyrimidinyl)-3-pyrrolidinyl]-2-methoxy-2-methylpropanamide hydrochloride](/img/structure/B5630772.png)

![1-(4-ethyl-5-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5630797.png)